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Compound of Interest

Compound Name: Fluorescent Brightener 134

Cat. No.: B082286 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Fluorescent Brightener 134 is a stilbene-based fluorescent dye used as an optical brightener.

In microbiological research, it serves as a valuable tool for the visualization and quantification

of chitin in yeast cell walls. By binding non-covalently to chitin, a key polysaccharide in the

fungal cell wall, Fluorescent Brightener 134 allows for the rapid assessment of cell wall

integrity, bud scar formation, and overall cell morphology. Its fluorescence provides a clear and

quantifiable signal, making it suitable for a range of applications from basic research to high-

throughput screening in drug discovery.

This document provides detailed application notes and protocols for the use of Fluorescent
Brightener 134 in staining yeast cell walls. While specific data for Fluorescent Brightener
134 is limited, its structural similarity to the well-characterized Fluorescent Brightener 28 (also

known as Calcofluor White M2R) allows for the adaptation of established protocols.

Chemical and Physical Properties
A summary of the key chemical and physical properties of Fluorescent Brightener 134 is

presented in Table 1.
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Property Value Reference

Molecular Formula C₃₄H₂₈N₁₀Na₂O₈S₂ [1][2]

Molecular Weight 814.76 g/mol [1][2]

Appearance Slight yellowish powder [3]

Maximum Absorption (λex) 348-350 nm [3]

Maximum Emission (λem)
~430-435 nm (inferred from

Fluorescent Brightener 28)
[4][5]

Mechanism of Action
Fluorescent Brightener 134, like other stilbene-based brighteners, binds to β-1,3 and β-1,4

polysaccharides. In yeast, its primary target is chitin, a polymer of N-acetylglucosamine that is

a crucial component of the cell wall, particularly enriched in bud scars.[6] The binding of the

dye to chitin is non-covalent and results in a significant increase in fluorescence emission,

allowing for the specific visualization of chitin-rich structures under a fluorescence microscope.

[7] This interaction can also interfere with cell wall assembly, and at higher concentrations,

stilbene brighteners can exhibit fungicidal properties.[8]

Applications in Yeast Research
Visualization of Cell Wall and Bud Scars: Enables clear imaging of the yeast cell wall and the

chitin-rich bud scars, which can be used to determine the replicative age of a cell.[3]

Quantification of Chitin Content: The fluorescence intensity of the stained cells can be

correlated with the amount of chitin, providing a quantitative measure of cell wall

composition.[9]

Assessment of Cell Wall Integrity: Changes in cell wall structure due to genetic mutations,

drug treatment, or environmental stress can be monitored by observing alterations in staining

patterns.

High-Throughput Screening: The simple and rapid staining protocol is amenable to high-

throughput screening assays for compounds that affect cell wall synthesis or integrity.
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Experimental Protocols
The following protocols are based on established methods for the closely related Fluorescent

Brightener 28 (Calcofluor White M2R) and should be optimized for specific yeast strains and

experimental conditions.

Protocol 1: General Staining of Yeast Cells for
Microscopy
This protocol is suitable for the routine visualization of yeast cell walls and bud scars.

Materials:

Yeast culture (e.g., Saccharomyces cerevisiae)

Fluorescent Brightener 134 stock solution (1 mg/mL in sterile distilled water)

Phosphate-buffered saline (PBS) or appropriate imaging buffer

Microscope slides and coverslips

Fluorescence microscope with a DAPI filter set (or similar UV excitation)

Procedure:

Harvest yeast cells from a liquid culture by centrifugation (e.g., 5,000 x g for 5 minutes).

Wash the cells once with PBS to remove residual media.

Resuspend the cell pellet in PBS to the desired cell density.

Add Fluorescent Brightener 134 stock solution to the cell suspension to a final

concentration of 5-25 µM. The optimal concentration should be determined empirically.

Incubate for 10-20 minutes at room temperature, protected from light.[1]

(Optional) Wash the cells once with PBS to remove unbound dye and reduce background

fluorescence.
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Mount a small volume of the stained cell suspension on a microscope slide with a coverslip.

Observe the cells using a fluorescence microscope with UV excitation (e.g., ~350-360 nm)

and blue emission (e.g., ~430-460 nm).[4]

Protocol 2: Quantitative Analysis of Chitin Content
This protocol allows for the quantification of relative chitin content in a yeast population using a

microplate reader.

Materials:

Yeast cultures grown under different conditions

Fluorescent Brightener 134 staining solution (e.g., 10 µM in PBS)

96-well black, clear-bottom microplate

Microplate reader with fluorescence detection capabilities (excitation ~350 nm, emission

~435 nm)

Procedure:

Grow yeast cultures to the desired growth phase.

Harvest a fixed volume of each culture and wash the cells with PBS.

Resuspend the cells in PBS to a standardized cell density (e.g., OD₆₀₀ of 0.5).

Pipette 100 µL of each cell suspension into the wells of a 96-well plate. Include wells with

PBS only as a blank.

Add 100 µL of Fluorescent Brightener 134 staining solution to each well.

Incubate for 20 minutes at room temperature in the dark.

Measure the fluorescence intensity using a microplate reader.
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Subtract the blank reading from all measurements and normalize the fluorescence intensity

to the cell number or OD₆₀₀ if initial densities varied.

Data Presentation
The following table summarizes typical experimental parameters for yeast cell wall staining with

fluorescent brighteners.

Parameter Recommended Range Notes

Stain Concentration 5 - 25 µM
Higher concentrations may

inhibit growth.[1][10]

Incubation Time 10 - 30 minutes
Longer times may be needed

for some strains.[1][7]

Incubation Temperature Room Temperature or 30°C

Excitation Wavelength ~350 - 360 nm [4]

Emission Wavelength ~430 - 460 nm [4]

Signaling Pathway and Experimental Workflow
Staining with Fluorescent Brightener 134 can be used to study the Cell Wall Integrity (CWI)

pathway in yeast. This pathway is a critical signaling cascade that regulates cell wall

biogenesis in response to stress. A simplified diagram of the CWI pathway leading to chitin

synthesis is shown below.
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Caption: Simplified Cell Wall Integrity (CWI) pathway in yeast leading to chitin synthesis.
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The experimental workflow for analyzing the effects of a compound on the yeast cell wall using

Fluorescent Brightener 134 is depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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